molecular formula C13H28O B3053174 1-Nonanol, 2-butyl- CAS No. 51655-57-3

1-Nonanol, 2-butyl-

Cat. No.: B3053174
CAS No.: 51655-57-3
M. Wt: 200.36 g/mol
InChI Key: BNTLPYDMDDEHHD-UHFFFAOYSA-N
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Description

1-Nonanol, 2-butyl- is a fatty alcohol with a molecular structure that includes a nine-carbon chain with a hydroxyl group (-OH) attached to the first carbon and a butyl group attached to the second carbon. This compound is a colorless, oily liquid with a citrus-like odor, similar to citronella oil. It is primarily used in the manufacture of artificial lemon oil and various esters used in perfumery and flavors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nonanol, 2-butyl- can be synthesized through several methods, including:

Industrial Production Methods: The industrial production of 1-Nonanol, 2-butyl- typically involves the hydroformylation of octenes followed by hydrogenation. This process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Nonanol, 2-butyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alkanes

    Substitution: Alkyl halides

Mechanism of Action

The mechanism of action of 1-Nonanol, 2-butyl- involves its interaction with cell membranes and mitochondrial function. It disrupts cell membrane integrity, leading to increased membrane permeability and leakage of intracellular contents. Additionally, it affects mitochondrial function by inhibiting enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation, leading to the accumulation of reactive oxygen species and induction of apoptosis .

Comparison with Similar Compounds

Uniqueness: 1-Nonanol, 2-butyl- is unique due to the presence of the butyl group attached to the second carbon, which imparts different chemical and physical properties compared to its isomers. This structural difference affects its reactivity, solubility, and applications in various fields .

Properties

IUPAC Name

2-butylnonan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-3-5-7-8-9-11-13(12-14)10-6-4-2/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTLPYDMDDEHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431050
Record name 1-Nonanol, 2-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51655-57-3
Record name 1-Nonanol, 2-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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